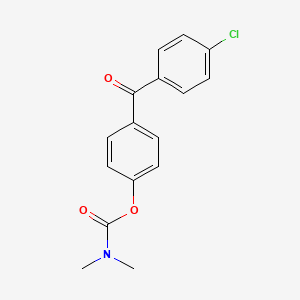

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate

描述

IUPAC Nomenclature and Structural Identification

The systematic naming of this compound follows IUPAC rules for polyfunctional compounds. The parent structure is a phenyl ring substituted at the 4-position with two distinct groups: a 4-chlorobenzoyl moiety and a dimethylcarbamate ester. The benzoyl group (C₆H₅CO–) is further modified by a chlorine atom at its para position, yielding 4-chlorobenzoyl. The carbamate group (–O(CO)N(CH₃)₂) is derived from carbamic acid, where both hydroxyl hydrogens are replaced by methyl groups, forming a dimethylcarbamate ester.

The correct IUPAC name is dimethyl [4-(4-chlorobenzoyl)phenyl] carbamate , prioritizing the carbamate ester as the principal functional group. The numbering begins at the phenyl ring’s carbamate attachment point, with the 4-chlorobenzoyl group occupying the para position relative to it. This nomenclature aligns with conventions for esters and substituted aromatic systems, where substituents are listed alphabetically in prefixes.

Structural Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₄ClNO₄ |

| Molecular Weight | 327.74 g/mol (calculated) |

| Key Functional Groups | Dimethylcarbamate, 4-chlorobenzoyl, phenyl |

| Substituent Positions | Para on both phenyl and benzoyl groups |

Historical Context of Carbamate-Based Compounds

Carbamates, esters of carbamic acid (NH₂COOH), emerged prominently in the mid-20th century as alternatives to organophosphate pesticides due to their reduced environmental persistence and mammalian toxicity. Early examples like physostigmine (a natural carbamate) laid the groundwork for synthetic derivatives, including neostigmine, which inhibits acetylcholinesterase in myasthenia gravis treatment. The structural flexibility of carbamates—achieved by varying the R groups on the nitrogen and oxygen atoms—enabled diverse applications, from agrochemicals (e.g., carbaryl) to pharmaceuticals (e.g., rivastigmine).

The dimethylcarbamate group in this compound reflects this versatility. Its synthesis likely involves reacting 4-(4-chlorobenzoyl)phenol with dimethylcarbamoyl chloride, a standard method for carbamate esterification. Such reactions are foundational in medicinal chemistry for modifying bioavailability and metabolic stability.

Positional Isomerism in Chlorobenzoyl-Substituted Phenyl Derivatives

Positional isomerism profoundly influences the properties of chlorobenzoyl-substituted phenyl compounds. In this compound, the para arrangement of both substituents creates a symmetrical geometry, enhancing crystallinity and thermal stability compared to meta or ortho isomers. For instance, a meta-substituted analogue would introduce steric hindrance between the chlorobenzoyl and carbamate groups, potentially reducing solubility in nonpolar solvents.

Electronic effects also vary with substitution patterns. The para-chlorine on the benzoyl group exerts a strong electron-withdrawing effect via resonance, polarizing the carbonyl group and increasing electrophilicity. In contrast, ortho substitution could sterically shield the carbonyl, diminishing reactivity. Such distinctions underscore the importance of regiochemistry in designing compounds for specific interactions, such as enzyme inhibition or material science applications.

Comparative Table: Positional Isomer Effects

| Isomer | Substituent Positions | Key Properties |

|---|---|---|

| Para | 4,4' | High symmetry, enhanced crystallinity |

| Meta | 3,4' | Steric hindrance, reduced solubility |

| Ortho | 2,4' | Steric shielding, lower thermal stability |

属性

IUPAC Name |

[4-(4-chlorobenzoyl)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-18(2)16(20)21-14-9-5-12(6-10-14)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMUNXXVKJMSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)phenyl dimethylcarbamate typically involves the reaction of 4-chlorobenzoyl chloride with phenyl dimethylcarbamate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or amides.

科学研究应用

Agricultural Applications

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate has shown significant potential as a herbicide. Its effectiveness in controlling various weeds while minimizing damage to crops is a primary focus of research.

- Herbicidal Activity : Studies have demonstrated that this compound exhibits high selectivity in both pre-emergence and post-emergence applications. Experimental tests, such as leaf-dip and total spray tests, have shown its efficacy against common field crops and weeds .

| Test Type | Concentration | Efficacy (%) |

|---|---|---|

| Leaf-dip test | 1% | High |

| Lanolin paste test | 1% | Moderate |

| Total spray test | 1% | High |

Medicinal Chemistry

In the realm of medicinal chemistry, the compound is being investigated for its potential therapeutic effects, particularly in cancer treatment.

- Anticancer Properties : Research indicates that derivatives containing the 4-(dimethylamino)phenyl moiety can inhibit tumor growth and migration in breast and pancreatic cancer cell lines. The structural features of these compounds enhance their bioactivity, making them suitable candidates for drug development .

| Compound Type | Activity | Reference |

|---|---|---|

| Chalcones with dimethylamino group | Antioxidant activity | |

| Pyrrolidinone derivatives | Anticancer efficacy |

Case Study 1: Herbicidal Testing

A series of experiments were conducted to evaluate the herbicidal properties of this compound. The results indicated that the compound effectively reduces weed growth without adversely affecting crop yield. The testing involved various concentrations and application methods, confirming its potential as a selective herbicide.

Case Study 2: Anticancer Activity

A focused library of compounds based on the 4-(dimethylamino)phenyl structure was synthesized and tested for anticancer activity. The results showed significant inhibition of colony formation in breast cancer cells, highlighting the importance of structural modifications in enhancing therapeutic effects .

作用机制

The mechanism of action of 4-(4-Chlorobenzoyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Comparison

The compound’s closest structural analogs include:

Key Observations :

- Carbamate vs. Ester Functionality: The dimethylcarbamate group in the target compound differentiates it from ester-based analogs (e.g., fenofibrate impurities, 4CP4CBA). Carbamates generally exhibit higher hydrolytic stability compared to esters, which may influence pharmacokinetics or environmental persistence .

- Substituent Effects : The 4-chlorobenzoyl group is a common feature in many analogs, but variations in the attached functional groups (e.g., methylcarbamate, acetate, or benzoate esters) modulate steric and electronic properties .

Physicochemical Properties

Lipophilicity and chromatographic behavior are critical for bioavailability and environmental fate:

Key Observations :

- Fenofibrate-related impurities exhibit lower HPLC retention factors than fenofibrate itself, indicating structural modifications alter polarity .

生物活性

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, exploring mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a chlorobenzoyl group attached to a phenyl dimethylcarbamate moiety. Its molecular formula is C16H16ClN O3, with a molecular weight of approximately 305.76 g/mol. The presence of the chlorobenzoyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may inhibit certain enzymes, which can lead to various biological responses. Notably, it has been studied for:

- Cholinesterase Inhibition : It exhibits potential as a cholinesterase inhibitor, similar to other carbamate compounds. This inhibition can affect neurotransmission and has implications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug development.

Biological Activity Data Table

Case Studies

- Cholinesterase Reactivation Studies : In studies involving organophosphate exposure, this compound was evaluated alongside known reactivators like pralidoxime. Results indicated a differential efficacy in reactivating inhibited cholinesterase, highlighting its potential role in counteracting pesticide toxicity .

- Antimicrobial Efficacy : A study examined the compound's effectiveness against various microbial strains. Results showed significant inhibition of growth in certain bacteria, suggesting its utility as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer drug candidate.

Research Findings

- Synthesis and Characterization : The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with phenyl dimethylcarbamate in the presence of bases like pyridine or triethylamine. This synthesis route is crucial for producing high-purity samples for biological testing.

- Comparative Studies : When compared with structurally similar compounds, this compound exhibited unique biological properties due to its specific functional groups. For instance, while other carbamates may show similar cholinesterase inhibition, this compound's unique structure allows for selective targeting of certain enzyme pathways .

常见问题

Q. What synthetic routes are available for 4-(4-Chlorobenzoyl)phenyl dimethylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with dimethylcarbamate-substituted phenol derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimization involves temperature control (80–120°C), solvent selection (dry dichloromethane or toluene), and stoichiometric ratios (1:1.2 acyl chloride to phenol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitoring by TLC and NMR ensures intermediate formation . For analogues, substituent effects on reactivity can be assessed using Hammett plots .

Q. How can structural elucidation be performed to confirm the identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl (δ 155–160 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 333.05).

- X-ray Crystallography : For crystalline samples, use SHELX software for structure refinement. Data collection requires a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Relative retention times (RRT) for common impurities:

| Impurity | RRT |

|---|---|

| 4-Chlorobenzophenone | 0.34 |

| Fenofibric acid derivative | 0.36 |

| Calibrate with USP reference standards . |

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the bioactivity of this compound analogues?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogues with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test in vitro activity (e.g., enzyme inhibition assays for MMP-9 ). Use DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett σ values with bioactivity trends. Statistical analysis (ANOVA) identifies significant substituent effects .

Q. What strategies can be employed to study the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer :

- In vitro incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at timed intervals with acetonitrile.

- LC-MS/MS analysis : Identify metabolites via fragmentation patterns (e.g., demethylation or hydroxylation products). Compare with synthetic standards (e.g., fenofibric acid derivatives ).

- CYP450 inhibition assays : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., MMP-9 PDB: 1GKD). Parameterize the compound’s force field with GAFF. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Compare docking scores with experimental IC₅₀ values .

Q. What experimental approaches are effective in resolving polymorphic forms of this compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of recrystallized samples (solvent: ethanol/water).

- Differential Scanning Calorimetry (DSC) : Identify melting endotherms (∆H) and phase transitions.

- Hot-stage microscopy : Monitor crystal habit changes during heating (20–300°C). Use SHELXL for space group determination .

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。